molecular formula C25H27N7OS B4372084 N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4372084
M. Wt: 473.6 g/mol
InChI Key: UEVFKWVLHIBSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes multiple pyrazole rings and a thieno[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the formation of the thieno[2,3-c]pyrazole core. Key steps include:

    Formation of Pyrazole Intermediates: This involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole rings.

    Construction of Thieno[2,3-c]pyrazole Core: The pyrazole intermediates are then subjected to cyclization reactions with thiophene derivatives under high-temperature conditions.

    Final Coupling Reaction: The thieno[2,3-c]pyrazole core is coupled with the appropriate carboxamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical properties.

Scientific Research Applications

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N5-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an inhibitor of specific enzymes or as a modulator of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of pyrazole and thieno[2,3-c]pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3,5-dimethylpyrazol-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7OS/c1-6-30-13-19(15(2)27-30)14-31-18(5)23(17(4)28-31)26-24(33)22-12-21-16(3)29-32(25(21)34-22)20-10-8-7-9-11-20/h7-13H,6,14H2,1-5H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFKWVLHIBSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C(=C(C(=N2)C)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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